molecular formula C12H18N2O2 B12840929 tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12840929
M. Wt: 222.28 g/mol
InChI Key: KWEPFYAQUAQKLJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a cyano group, and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of bicyclic compounds with biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the azabicyclo structure can provide rigidity and specificity in binding. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the azabicyclo structure with the cyano and tert-butyl ester groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(8)6-13/h8-10H,4-5,7H2,1-3H3

InChI Key

KWEPFYAQUAQKLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2C#N

Origin of Product

United States

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